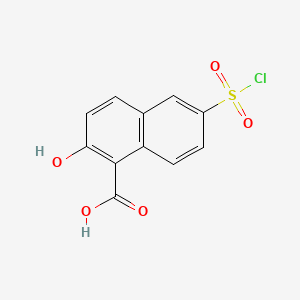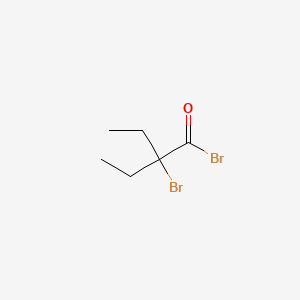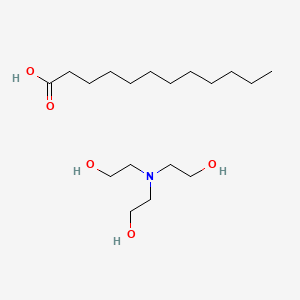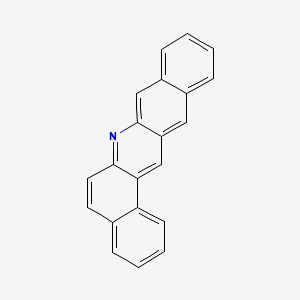
ジベンゾ(a,i)アクリジン
説明
Dibenz[a,i]acridine (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is used in various scientific research applications. It is an organic compound that belongs to the chemical class of polycyclic aromatic hydrocarbons (PAHs). DBA is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of various drugs and polymers. DBA is also used in the production of polymers, dyes, and other products. DBA is a colorless, crystalline solid with a melting point of 127 °C. It is insoluble in water and is combustible.
科学的研究の応用
疾患に対する治療薬
ジベンゾ(a,i)アクリジンを含むアクリジン誘導体は、長年にわたり、幅広い疾患に対する治療薬候補として積極的に研究されてきました . これらの疾患には、がん、アルツハイマー病、細菌および原虫感染症が含まれます .
がん治療
ジベンゾ(a,i)アクリジンを含むアクリジンの作用機序は、主にがん治療におけるその用途に貢献しています . DNAインターカレーションとその後のDNAおよび関連酵素を含む生物学的プロセスへの影響が重要な役割を果たします . アクリジン薬は、DNA修復タンパク質阻害剤などの生物活性物質とともに使用して、がんを予防し、結果を改善することができます .
発光材料の開発
治療効果と選択性を高めたアクリジン誘導体と発光材料の開発は、重要な研究分野です . これには、ジベンゾ(a,i)アクリジン誘導体の開発が含まれます .
抗菌剤
ジベンゾ(a,i)アクリジンの基本的な構造特徴であるアクリジン-3,6-ジアミン構造成分は、強力な抗菌剤として最初に特定されたものの1つでした . それらは現在でも効果的な消毒剤および抗菌剤として使用されています .
DNAインターカレーション
ジベンゾ(a,i)アクリジンの平面構造により、二重鎖DNAへのインターカレーションが非常に起こりやすくなっています . このインターカレーションは、電荷移動とπスタッキング相互作用によって促進され、二重らせんの塩基対間に多環芳香族発色団を挟み込み、最終的にらせん構造をほどきます .
熱物理特性
ジベンゾ(a,i)アクリジンの熱物理特性は、科学研究で関心を集めています . これらの特性は、厳密に評価され、さまざまな用途で使用できます .
作用機序
Target of Action
Dibenz[a,i]acridine is a complex compound that primarily targets liver and lung microsomes . These microsomes, which are small vesicles derived from the endoplasmic reticulum, play a crucial role in the metabolism of many substances within the cell.
Mode of Action
The interaction of Dibenz[a,i]acridine with its targets involves the formation of various metabolites. In the presence of liver microsomes, Dibenz[a,i]acridine is metabolized into several compounds, including trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, DBAJAC-5,6-oxide, 3-hydroxy-DBAJAC, and 4-hydroxy-DRAJAC . These metabolites result from the enzymatic actions of the microsomes on Dibenz[a,i]acridine.
Biochemical Pathways
The biochemical pathways affected by Dibenz[a,i]acridine involve the transformation of the compound into various metabolites. The major metabolite formed is trans-DBAJAC-3,4-dihydrodiol, which is considered the candidate proximate carcinogen according to the bay-region theory of carcinogenesis . Other significant metabolites include DBAJAC-5,6-oxide and phenols .
Pharmacokinetics
It is known that the compound is metabolized in the liver and lungs, suggesting that it is likely absorbed and distributed to these organs following exposure .
Result of Action
The molecular and cellular effects of Dibenz[a,i]acridine’s action are primarily related to its metabolites. The formation of these metabolites, particularly trans-DBAJAC-3,4-dihydrodiol, suggests that Dibenz[a,i]acridine may have carcinogenic effects . This is supported by the fact that Dibenz[a,i]acridine is known to induce cancer .
Action Environment
The action, efficacy, and stability of Dibenz[a,i]acridine can be influenced by various environmental factors. For instance, the compound is found in complex combustion mixtures, such as those produced by automobile exhaust, coal-burning effluent, and tobacco smoke . These environmental sources can potentially affect the exposure levels and subsequent actions of Dibenz[a,i]acridine.
特性
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXMZJQYYWLOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075372 | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226-92-6 | |
| Record name | Dibenz(a,i)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZ(A,I)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dibenz[a,i]acridine, and what are its downstream effects?
A1: Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom (aza-PAH). Research suggests its primary mechanism of action involves activation of the aryl hydrocarbon receptor (AhR) pathway. [] While the exact downstream effects are not fully elucidated in the provided papers, AhR activation is known to influence various cellular processes, including xenobiotic metabolism, cell proliferation, and immune responses. Excessive or dysregulated AhR activation can contribute to toxicological effects. []
Q2: How potent is Dibenz[a,i]acridine in activating the AhR pathway compared to other PAHs?
A2: Dibenz[a,i]acridine exhibits significant potency in activating the AhR pathway. In fact, studies demonstrate its activity falls within the picomolar range, comparable to the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] Notably, aza-PAHs like Dibenz[a,i]acridine generally display higher AhR activation potencies than their unsubstituted PAH counterparts. []
Q3: How does the structure of Dibenz[a,i]acridine relate to its ability to activate the AhR?
A3: Quantitative structure-activity relationship (QSAR) modeling suggests that molecular descriptors like ellipsoidal volume, molar refractivity, and molecular size are crucial for AhR activation potency in aza-PAHs. [] While specific structural features of Dibenz[a,i]acridine contributing to its high potency aren't explicitly detailed, the presence of the nitrogen heteroatom and its overall size and shape likely play significant roles.
Q4: What are the environmental implications of Dibenz[a,i]acridine?
A4: Dibenz[a,i]acridine is considered an environmental contaminant. Studies have detected its presence in food oils, likely arising from environmental contamination of raw materials. [] Given its high AhR activation potency, understanding its environmental fate, persistence, and potential for bioaccumulation is crucial.
Q5: What analytical techniques are used to study Dibenz[a,i]acridine?
A5: Various analytical methods are employed for the detection and quantification of Dibenz[a,i]acridine in different matrices. One technique utilized is LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry). [] This method allows for sensitive and selective determination of Dibenz[a,i]acridine and other azaarenes in complex samples like food oils. []
Q6: Are there any known safety concerns regarding Dibenz[a,i]acridine?
A7: While specific toxicity data for Dibenz[a,i]acridine are not provided in the research excerpts, its classification as an aza-PAH raises concerns. Aza-PAHs, in general, exhibit higher cytotoxicity and AhR activation potency compared to their unsubstituted PAH counterparts, suggesting a greater potential for toxicological effects. [] Further research is essential to comprehensively assess its safety profile, including potential long-term effects and environmental hazards.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



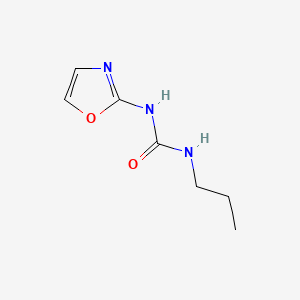
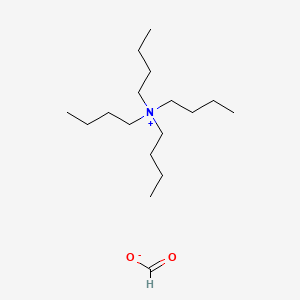


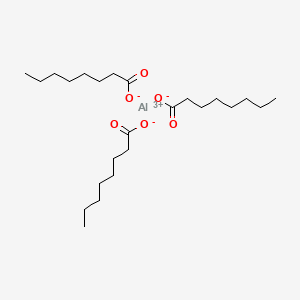

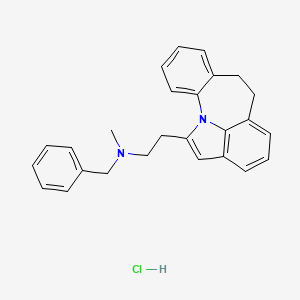
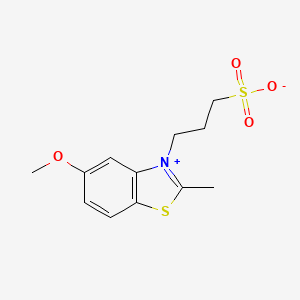
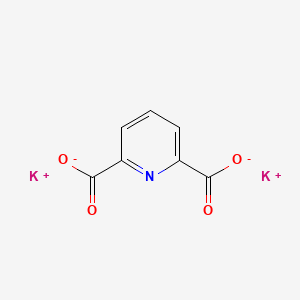
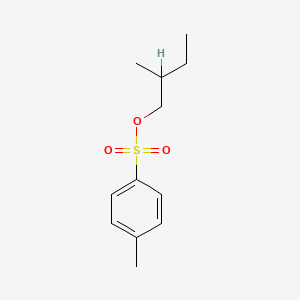
![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)
